![molecular formula C17H14ClN3OS B5546245 4-METHOXYBENZALDEHYDE (4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL)HYDRAZONE](/img/structure/B5546245.png)
4-METHOXYBENZALDEHYDE (4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL)HYDRAZONE
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Overview
Description
4-METHOXYBENZALDEHYDE (4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL)HYDRAZONE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXYBENZALDEHYDE (4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL)HYDRAZONE typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-(4-chlorophenyl)-1,3-thiazol-2-yl hydrazine. The reaction is usually carried out in a solvent such as methanol, with a catalytic amount of acetic acid to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
4-METHOXYBENZALDEHYDE (4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted hydrazones or thiazoles.
Scientific Research Applications
4-METHOXYBENZALDEHYDE (4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL)HYDRAZONE has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 4-METHOXYBENZALDEHYDE (4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL)HYDRAZONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: Similar in structure but with a hydroxyl group instead of a methoxy group.
4-Chlorobenzaldehyde: Contains a chlorine atom instead of a methoxy group.
Benzaldehyde: The simplest form of the compound without any substituents.
Uniqueness
4-METHOXYBENZALDEHYDE (4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL)HYDRAZONE is unique due to the presence of both methoxy and thiazole groups, which confer specific chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-22-15-8-2-12(3-9-15)10-19-21-17-20-16(11-23-17)13-4-6-14(18)7-5-13/h2-11H,1H3,(H,20,21)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALRMFYQWJBGLW-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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